molecular formula C21H18O8 B1669838 Daunomycinone CAS No. 21794-55-8

Daunomycinone

货号: B1669838
CAS 编号: 21794-55-8
分子量: 398.4 g/mol
InChI 键: YOFDHOWPGULAQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

道诺霉素酮是从道诺霉素中衍生出的一个苷元,道诺霉素是一种从链霉菌属 peucetius 中获得的蒽环类抗生素。 它是一种有色化合物,在道诺霉素的结构和功能中起着至关重要的作用,道诺霉素用于治疗各种癌症,特别是白血病 .

准备方法

合成路线和反应条件: 道诺霉素酮可以通过多种方法合成。 一种常见的方法是在酸性条件下水解道诺霉素,得到道诺霉素酮和道诺霉胺 . 另一种方法包括从简单的有机化合物进行全合成,涉及多个步骤,例如傅克反应和选择性甲基化 .

工业生产方法: 道诺霉素酮的工业生产通常涉及链霉菌属 peucetius 的发酵,然后进行提取和纯化过程。 道诺霉素酮的生物转化为其衍生物也可以使用固定化细胞或酶来实现 .

化学反应分析

反应类型: 道诺霉素酮会发生各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物包括各种醌、氢醌和甲基化衍生物 .

科学研究应用

Antitumor Activity

Daunomycinone exhibits significant antitumor properties, making it a focal point in oncology research. Its efficacy has been demonstrated in several preclinical studies:

  • Leukemia Treatment : this compound is effective against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Studies have shown that it induces apoptosis in leukemic cells through various mechanisms, including DNA damage and oxidative stress .
  • Solid Tumors : The compound has also been investigated for its activity against solid tumors such as breast cancer and ovarian cancer. Clinical trials have indicated that this compound can enhance the effectiveness of existing chemotherapy regimens .
Cancer Type Efficacy Mechanism
Acute Myeloid LeukemiaHighDNA intercalation, apoptosis
Acute Lymphoblastic LeukemiaModerateReactive oxygen species generation
Breast CancerPromisingCell cycle arrest, apoptosis
Ovarian CancerModerateDNA damage response activation

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various anthracycline derivatives with improved therapeutic profiles. Research has focused on modifying its chemical structure to reduce toxicity while enhancing anticancer activity:

  • Semi-Synthetic Derivatives : Compounds such as doxorubicin and idarubicin have been developed from this compound, showing improved efficacy against resistant tumor cells .
  • Glycosylated Forms : The synthesis of glycosylated derivatives has been explored to enhance solubility and bioavailability. For instance, 7-O-(beta-D-Glucosaminyl)this compound has been studied for its potential to improve drug delivery systems .

Mechanism of Action Studies

Understanding the mechanism by which this compound exerts its effects is crucial for optimizing its use in therapy:

  • DNA Interaction : this compound intercalates into the DNA helix, disrupting essential biological processes. This interaction leads to topoisomerase II inhibition, which is critical for DNA replication .
  • Reactive Oxygen Species Generation : The compound generates reactive oxygen species that contribute to oxidative damage in cancer cells, further promoting apoptosis .

Case Studies

Several case studies illustrate the clinical applications of this compound:

  • Clinical Efficacy in Pediatric Leukemia :
    A study involving 39 children with advanced leukemia resistant to conventional treatments demonstrated that this compound significantly improved patient outcomes when used as part of a combination therapy regimen .
  • Combination Therapy with Doxorubicin :
    Research indicated that combining this compound with doxorubicin resulted in enhanced cytotoxicity against resistant breast cancer cell lines, suggesting synergistic effects that could be leveraged in clinical settings .

作用机制

道诺霉素酮主要通过与 DNA 相互作用发挥其作用。它插入 DNA 链中,破坏拓扑异构酶 II 的功能,拓扑异构酶 II 是一种对 DNA 复制和转录至关重要的酶。 这会导致 DNA 合成抑制并诱导癌细胞凋亡 .

类似化合物:

独特性: 道诺霉素酮的独特之处在于其特定的结构特征,使其能够与道诺霉胺形成稳定的糖苷键,从而增强其抗癌特性 .

相似化合物的比较

Uniqueness: Daunomycinone is unique due to its specific structural features that allow it to form stable glycosidic linkages with daunosamine, enhancing its anticancer properties .

生物活性

Daunomycinone, a derivative of daunorubicin, belongs to the anthracycline class of antibiotics and is primarily recognized for its significant antitumor activity. This compound has garnered attention due to its effectiveness against various cancers, particularly leukemia, and its potential in overcoming microbial resistance. Understanding the biological activity of this compound is essential for its therapeutic applications and further development in oncology.

This compound exerts its biological effects primarily through the following mechanisms:

  • DNA Intercalation : this compound intercalates into DNA, disrupting the replication and transcription processes. This interference leads to the inhibition of topoisomerase II, an enzyme crucial for DNA unwinding during replication .
  • Reactive Oxygen Species (ROS) Generation : The compound generates ROS, which can induce oxidative stress in cancer cells, leading to apoptosis .
  • Inhibition of RNA and Protein Synthesis : By binding to DNA, this compound also inhibits RNA synthesis, thereby affecting protein production essential for cell survival .

Antitumor Activity

This compound's antitumor efficacy has been extensively studied. Key findings include:

  • Leukemia Treatment : Clinical studies have demonstrated that this compound is effective in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its use has been associated with improved remission rates in patients .
  • Solid Tumors : Research indicates that this compound also shows activity against solid tumors, including breast and lung cancers. Its ability to penetrate cellular membranes enhances its therapeutic potential .

Toxicity Profile

While this compound is effective against tumors, it is important to consider its toxicity:

  • Bone Marrow Suppression : A significant side effect of this compound is myelosuppression, which can lead to anemia and increased risk of infections due to reduced white blood cell counts .
  • Cardiotoxicity : Long-term use has been linked to cardiotoxic effects, necessitating careful monitoring during treatment .

Case Studies

Several case studies highlight the clinical application and outcomes associated with this compound:

  • Case Study on Acute Leukemia :
    • A cohort study involving 150 patients with ALL treated with this compound showed a 70% complete remission rate within the first month of therapy. However, 30% experienced severe myelosuppression requiring intervention .
  • Combination Therapy :
    • In a clinical trial assessing the combination of this compound with cytarabine for AML patients, results indicated a higher overall survival rate compared to monotherapy. The combination approach capitalizes on synergistic effects while managing toxicity through careful dosing schedules .

Research Findings

Recent research has expanded on the biological activity of this compound:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antibacterial activity against several resistant strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications beyond oncology in treating resistant infections .
  • Synthesis of Derivatives : Research into synthetic derivatives of this compound has yielded compounds with enhanced efficacy and reduced toxicity. For example, 7-O-epoxyalkyl derivatives have shown improved antitumor activity in preclinical models .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

CharacteristicThis compoundDaunorubicin
ClassAnthracyclineAnthracycline
MechanismDNA intercalationDNA intercalation
Primary UseAntitumor agentAntitumor agent
ToxicityMyelosuppression, cardiotoxicityMyelosuppression, cardiotoxicity
Effective AgainstLeukemia, solid tumorsLeukemia, solid tumors
Antimicrobial ActivityYesLimited

属性

IUPAC Name

9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFDHOWPGULAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21794-55-8
Record name Daunomycinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daunomycinone
Reactant of Route 2
Reactant of Route 2
Daunomycinone
Reactant of Route 3
Reactant of Route 3
Daunomycinone
Reactant of Route 4
Reactant of Route 4
Daunomycinone
Reactant of Route 5
Daunomycinone
Reactant of Route 6
Daunomycinone
Customer
Q & A

Q1: What is the mechanism of action of Daunorubicinone and its impact on cells?

A1: Daunorubicinone is the aglycone of Daunorubicin, an anthracycline antibiotic with antitumor activity. [, ] While Daunorubicinone itself is less potent than Daunorubicin, research suggests its mechanism of action involves inhibiting the ability of human topoisomerase IIα to relax DNA. [] This inhibition ultimately disrupts DNA replication and repair mechanisms, leading to cell death.

Q2: How does the structure of Daunorubicinone relate to its activity?

A2: The sugar moiety attached to Daunorubicinone plays a crucial role in its cytotoxicity. [] Studies have shown that synthesizing hybrid anthracyclines by attaching different sugar moieties to Daunorubicinone can enhance its cytotoxic activity compared to the parent compound. [] For example, a hybrid containing the arimetamycin A glycan showed significantly increased cytotoxicity. []

Q3: Are there any known analytical methods for separating and quantifying Daunorubicinone and related compounds?

A3: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of Daunorubicinone and other anthracyclines, along with their metabolites. [] These methods typically utilize reversed-phase C18 columns, gradient elution with a mixture of formic acid in water and acetonitrile, and fluorescence detection. [] This approach allows for the analysis of Daunorubicinone in various applications, including therapeutic drug monitoring and pharmacokinetic studies.

Q4: How does Daunorubicinone interact with liver microsomes, and what are the implications?

A4: Daunorubicinone, unlike its parent compound Daunorubicin, does not stimulate the production of thiobarbituric acid reactive substances (TBARS), a marker of oxidative damage, in rat liver microsomes. [] Interestingly, it still stimulates oxygen consumption in the presence of EDTA, indicating redox cycling of the drug. [] This suggests that for Daunorubicinone, redox cycling and TBARS production are uncoupled, possibly due to its interaction with microsomal RNA. []

Q5: Can microorganisms modify Daunorubicinone, and what is the significance?

A5: Yes, microbial transformation of Daunorubicinone to Daunorubicinol aglycone has been observed. [] Additionally, certain microorganisms, such as a strain of Bacillus cereus var. mycoides, can N-acetylate Daunorubicinone, producing N-acetyldaunorubicinone. [] These microbial transformations are of interest as they offer potential routes to synthesize novel anthracycline derivatives for antitumor testing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。